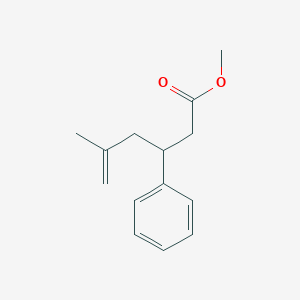
Methyl 5-methyl-3-phenylhex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-3-phenylhex-5-enoate is an organic compound with the molecular formula C14H18O2. It is a methyl ester derivative of 5-methyl-3-phenylhex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-3-phenylhex-5-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-3-phenylhex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-3-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 5-methyl-3-phenylhex-5-enoic acid.
Reduction: 5-methyl-3-phenylhex-5-enol.
Substitution: Various functionalized esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-methyl-3-phenylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 5-methyl-3-phenylhex-5-enoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in ester hydrolysis reactions, the compound is cleaved by esterases to produce the corresponding acid and alcohol. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon, followed by the breakdown of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-phenylpropanoate
- Methyl 5-phenylpentanoate
- Methyl 3-methylhexanoate
Comparison
Methyl 5-methyl-3-phenylhex-5-enoate is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the double bond allows for additional reactions such as hydrogenation or polymerization, which are not possible with saturated analogs.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
methyl 5-methyl-3-phenylhex-5-enoate |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-13(10-14(15)16-3)12-7-5-4-6-8-12/h4-8,13H,1,9-10H2,2-3H3 |
Clé InChI |
AHLVADLARJPRSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(CC(=O)OC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
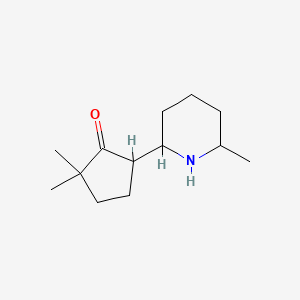

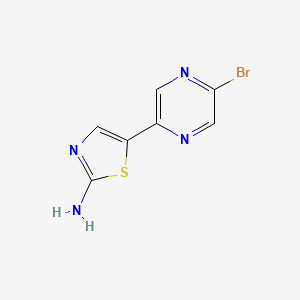
![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)
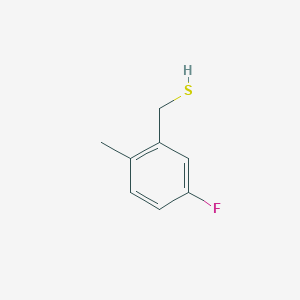

![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
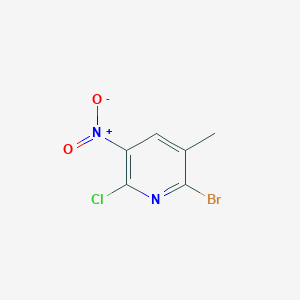

![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
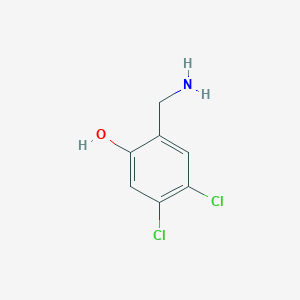
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
